N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene-2-sulfonyl Group: This step often involves sulfonylation reactions where thiophene-2-sulfonyl chloride is reacted with the piperidine derivative.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced via alkylation reactions using cycloheptyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate
- N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-sulfonamide
Uniqueness: N-Cycloheptyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H26N2O3S2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H26N2O3S2/c20-17(18-15-6-3-1-2-4-7-15)14-9-11-19(12-10-14)24(21,22)16-8-5-13-23-16/h5,8,13-15H,1-4,6-7,9-12H2,(H,18,20) |
InChI Key |
QQQBGQCCAJGDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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